4-methyl-N-[[3-methyl-1-(4-nitrophenyl)pyrazol-4-yl]methylideneamino]benzenesulfonamide
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Overview
Description
4-methyl-N-[[3-methyl-1-(4-nitrophenyl)pyrazol-4-yl]methylideneamino]benzenesulfonamide is a complex organic compound that features a sulfonamide group, a pyrazole ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[[3-methyl-1-(4-nitrophenyl)pyrazol-4-yl]methylideneamino]benzenesulfonamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone or β-ketoester under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Sulfonamide formation: The nitrated pyrazole is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to handle the reagents and reaction conditions more efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reducing agents: Hydrogen gas with a palladium catalyst, tin(II) chloride, or sodium dithionite.
Bases: Triethylamine, sodium hydroxide, or potassium carbonate for substitution reactions.
Major Products
Reduction: The major product of the reduction of the nitro group would be the corresponding amine.
Substitution: Depending on the nucleophile used, various substituted sulfonamides can be formed.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer activities.
Biological Studies: It can be used to study the interactions of sulfonamide compounds with biological targets such as enzymes or receptors.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-methyl-N-[[3-methyl-1-(4-nitrophenyl)pyrazol-4-yl]methylideneamino]benzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamide compounds typically act by inhibiting enzymes involved in the synthesis of folic acid in bacteria, leading to antibacterial effects. The pyrazole ring and nitrophenyl group may also interact with other molecular targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: This compound shares the sulfonamide group but has a different substituent on the nitrogen atom.
N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]-2-(6-nitro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide: This compound has a similar pyrazole and nitrophenyl structure but differs in the additional functional groups attached.
Uniqueness
The uniqueness of 4-methyl-N-[[3-methyl-1-(4-nitrophenyl)pyrazol-4-yl]methylideneamino]benzenesulfonamide lies in its combination of a sulfonamide group with a pyrazole ring and a nitrophenyl group, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-methyl-N-[[3-methyl-1-(4-nitrophenyl)pyrazol-4-yl]methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-13-3-9-18(10-4-13)28(26,27)21-19-11-15-12-22(20-14(15)2)16-5-7-17(8-6-16)23(24)25/h3-12,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAHBLATHCMUTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN(N=C2C)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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